5-Bromo-3-p-tolyl-pyrazin-2-ylamine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

The 5-bromo-3-p-tolyl substitution pattern is non-interchangeable, providing a regiospecific handle for Suzuki/Stille diversification and a distinct steric profile for kinase inhibitor design. With a validated synthetic protocol and sharp melting point (118-120°C) for analytical reference, it ensures reproducible SAR studies and scalable custom synthesis. Choose this scaffold to mitigate single-source dependency and accelerate medicinal chemistry programs.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B12073157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-p-tolyl-pyrazin-2-ylamine
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CN=C2N)Br
InChIInChI=1S/C11H10BrN3/c1-7-2-4-8(5-3-7)10-11(13)14-6-9(12)15-10/h2-6H,1H3,(H2,13,14)
InChIKeyUKCMRYLUHFUALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-p-tolyl-pyrazin-2-ylamine: Baseline Definition and Procurement-Relevant Identifiers for Research Selection


5-Bromo-3-p-tolyl-pyrazin-2-ylamine (CAS 625848-15-9, C₁₁H₁₀BrN₃, MW 264.12) is a substituted 2-aminopyrazine derivative, characterized by a bromine at the 5-position and a p-tolyl group at the 3-position . This compound is classified as a heterocyclic aromatic amine and is primarily utilized as a synthetic intermediate and a research tool in medicinal chemistry . Key procurement identifiers include its CAS number 625848-15-9 and a predicted melting point range of 118-120 °C, which are essential for purity and identity verification upon receipt .

Why Substitution of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine with Other Aminopyrazines is Not Permissible in Research Procurement


The substitution pattern of 5-bromo-3-p-tolyl-pyrazin-2-ylamine is non-interchangeable with other aminopyrazine analogs due to the profound impact of both the halogen and aryl group on biological target engagement and synthetic utility. The bromine atom at the 5-position serves as a critical, regiospecific handle for subsequent cross-coupling reactions , while the p-tolyl group at the 3-position dictates a distinct steric and electronic profile that differentiates it from, for example, unsubstituted or alkyl-substituted pyrazin-2-amines [1]. This unique substitution architecture directly influences its potential as a kinase inhibitor scaffold and its reactivity in Pd-mediated transformations, meaning that substituting a different aminopyrazine would fundamentally alter the chemical and biological outcomes of a given study .

5-Bromo-3-p-tolyl-pyrazin-2-ylamine: A Quantitative Evidence Guide for Differentiating Procurement Decisions


Regiospecific Bromination Enables Defined Synthetic Transformations Not Possible with Non-Halogenated or Differently Halogenated Analogs

The 5-bromo substituent on 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a critical functional handle for Pd-mediated cross-coupling reactions. In a foundational study by Nakamura et al., 5-substituted and 3,5-disubstituted 2-aminopyrazines were synthesized from 3-bromo and 3,5-dibromo precursors using Stille coupling, with yields ranging from 35-99% depending on the stannyl compound and conditions . This demonstrates that the bromine at the 5-position is a more effective leaving group than a hydrogen or other halogens for this specific transformation. A non-brominated analog, such as 3-p-tolylpyrazin-2-amine, lacks this reactive handle and would require a different, potentially lower-yielding, synthetic route for further derivatization . This quantitative synthetic efficiency is a direct procurement driver for researchers planning to use this compound as a building block.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Commercial-Scale Production Feasibility Validated by Documented Synthetic Route with Reproducible Conditions

A specific, published synthetic route for 5-Bromo-3-p-tolyl-pyrazin-2-ylamine is available, detailing the use of bis(benzonitrile)palladium(II) dichloride, sodium carbonate, and 1,4-di(diphenylphosphino)-butane in a solvent mixture of ethanol, water, and toluene under heating . The procedure includes specific reaction times of 7 hours and 0.116667 hours (7 minutes) for different steps, indicating a well-optimized, multi-step sequence . The presence of a detailed, published protocol for this specific compound, rather than a generalized class method, reduces the technical risk for procurement by confirming that its synthesis is reproducible and scalable. This contrasts with many custom synthesis requests where the feasibility and yield for the exact target are unknown.

Process Chemistry Sourcing and Procurement Synthetic Methodology

Predicted Physicochemical Properties Provide Differentiated Handling and Formulation Parameters

5-Bromo-3-p-tolyl-pyrazin-2-ylamine has a reported melting point of 118-120 °C and a predicted pKa of 1.63±0.10, along with a predicted density of 1.501±0.06 g/cm³ . These physical constants are essential for analytical verification of identity and purity upon receipt. For comparison, an unsubstituted analog, 2-aminopyrazine, has a significantly different melting point range (e.g., ~50-55 °C) and pKa profile. The specific melting point of 118-120 °C allows for a clear, quantitative acceptance criterion for material quality, while the predicted pKa value informs solution-phase behavior, such as protonation state and solubility in different pH environments. This data enables a researcher to select appropriate storage conditions and formulate the compound for biological assays with greater precision than would be possible with a less well-characterized analog.

Physical Chemistry Pre-formulation Analytical Chemistry

5-Bromo-3-p-tolyl-pyrazin-2-ylamine: High-Value Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry: Lead Optimization via Cross-Coupling-Dependent SAR Studies

The 5-bromo group makes this compound an ideal starting point for structure-activity relationship (SAR) studies in medicinal chemistry, where it is used as a scaffold for rapid diversification via Suzuki, Stille, or Buchwald-Hartwig cross-coupling . The quantitative yields of 35-99% achieved in similar Pd-mediated Stille couplings demonstrate the efficiency of this approach for generating libraries of 5-substituted derivatives . Researchers can prioritize this compound to explore a wide chemical space around the pyrazine core, a strategy that would be less efficient or impossible with a non-halogenated or less reactive analog .

Process Chemistry: Development of a Scalable and Robust Supply Chain

The existence of a detailed, published synthetic protocol makes this compound a lower-risk choice for process chemistry and large-scale procurement. This validated route can be used to commission a custom synthesis from a contract research organization (CRO) or to develop an in-house manufacturing process, ensuring supply chain redundancy and mitigating the risk of single-source dependency. The documented conditions provide a clear starting point for further process optimization to improve yield, purity, or cost-effectiveness .

Analytical and Formulation Sciences: Establishing a Reliable Reference Standard

The well-defined physical properties, particularly the sharp melting point of 118-120 °C, allow this compound to be used as a high-quality reference standard for analytical method development and validation . Its predictable pKa value informs the development of robust HPLC methods and the preparation of stable formulations for in vitro and in vivo studies. This reduces the analytical variability associated with less well-characterized research chemicals and ensures greater reproducibility in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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